

## Bis-Propargyl-PEG18 molecular weight and formula

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Compound of Interest

Compound Name: Bis-Propargyl-PEG18

Cat. No.: B15567035

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## In-Depth Technical Guide to Bis-Propargyl-PEG18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-Propargyl-PEG18**, a homobifunctional crosslinker pivotal in the field of bioconjugation and drug development. Its principal application lies in the construction of complex biomolecular architectures, most notably Antibody-Drug Conjugates (ADCs), through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

### **Core Molecular Data**

**Bis-Propargyl-PEG18** is characterized by a polyethylene glycol (PEG) core of 18 ethylene glycol units, flanked by two propargyl functional groups. This structure imparts aqueous solubility and a defined spacer length, which are critical for the biological performance of the resulting conjugates. While there is a general consensus on the molecular weight and formula, a discrepancy has been noted in the information provided by some suppliers. The predominantly reported data is presented below.



Parameter	Value	Citation(s)
Molecular Weight	843.00 g/mol (also cited as 843.01)	[1][2][3][4][5]
Molecular Formula	C40H74O18	[1][2][5]
Alternate M.W.	887.06 g/mol	
Alternate Formula	C42H78O19	_
Appearance	White Solid	
Functional Groups	Propargyl (Alkyne)	[4]

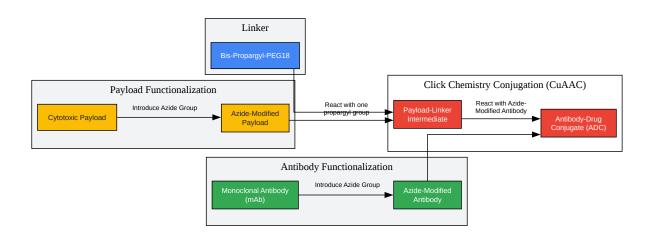
# Application in Bioconjugation: A Focus on Antibody-Drug Conjugates

The primary utility of **Bis-Propargyl-PEG18** is as a linker in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. Its homobifunctional nature, with two terminal alkyne groups, allows for the simultaneous or sequential conjugation of molecules possessing azide functionalities. This is particularly relevant in the synthesis of ADCs, where a cytotoxic drug (payload) and a targeting antibody are linked together.[6][7] The PEG spacer enhances the solubility and stability of the final conjugate in biological media.[8]

## Experimental Workflow: Construction of an Antibody-Drug Conjugate

The following diagram illustrates a representative workflow for the synthesis of an ADC using **Bis-Propargyl-PEG18** as a linker. This process involves the functionalization of the payload and the antibody with complementary reactive groups (azide in this case), followed by the click chemistry reaction.





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A representative workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **Bis- Propargyl-PEG18**.

## **Methodologies for Key Experiments**

While specific, detailed protocols for **Bis-Propargyl-PEG18** are often proprietary or application-dependent, a general methodology for its use in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for bioconjugation is outlined below.

## General Protocol for CuAAC using Bis-Propargyl-PEG18

This protocol describes the conjugation of an azide-modified protein (e.g., an antibody) to an azide-modified small molecule payload, using **Bis-Propargyl-PEG18** as the linker. This is a two-step process.

Step 1: Formation of the Payload-Linker Intermediate

Reagent Preparation:



- Dissolve the azide-modified payload and a molar excess of Bis-Propargyl-PEG18 in an appropriate solvent (e.g., DMSO).
- Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex.
- Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I)
   catalyst and improve reaction efficiency.

#### · Reaction:

- In a reaction vessel, combine the dissolved azide-modified payload and Bis-Propargyl-PEG18.
- Add the copper-chelating ligand.
- Initiate the reaction by adding the copper(I) catalyst.
- Allow the reaction to proceed at room temperature with gentle agitation for 1-4 hours.

#### • Purification:

 Purify the resulting payload-linker intermediate using an appropriate chromatographic method, such as reversed-phase HPLC, to remove unreacted payload, excess linker, and catalyst.

#### Step 2: Conjugation to the Azide-Modified Antibody

#### Reagent Preparation:

- Prepare the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Dissolve the purified payload-linker intermediate in a buffer-miscible solvent like DMSO.
- Prepare fresh catalyst and ligand solutions as in Step 1.

#### · Reaction:



- To the azide-modified antibody solution, add the dissolved payload-linker intermediate.
- Add the copper-chelating ligand.
- Initiate the conjugation by adding the copper(I) catalyst.
- Incubate the reaction at room temperature or 37°C for 2-12 hours.
- · Purification and Characterization:
  - Remove unreacted payload-linker and catalyst by methods such as size-exclusion chromatography or dialysis.
  - Characterize the final Antibody-Drug Conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Note: This is a generalized protocol. Optimization of reaction conditions, including reagent concentrations, temperature, and reaction time, is crucial for achieving high conjugation efficiency and a desirable drug-to-antibody ratio. The use of automated platforms can facilitate high-throughput screening and optimization of bioconjugation workflows.

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